N,N-diethyl-2-(2-hydroxyethoxy)benzamide
Overview
Description
Benzamide, N,N-diethyl-o-(beta-hydroxyethoxy)- is a chemical compound that belongs to the class of benzamide derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N,N-diethyl-o-(beta-hydroxyethoxy)- typically involves the reaction of benzamide with diethylamine and beta-hydroxyethoxy compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of Benzamide, N,N-diethyl-o-(beta-hydroxyethoxy)- involves large-scale chemical reactors where the reactants are mixed and subjected to high temperatures and pressures. The process is optimized to maximize yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N,N-diethyl-o-(beta-hydroxyethoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve specific temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, reduction may yield alcohols, and substitution reactions can result in a variety of substituted benzamides.
Scientific Research Applications
Benzamide, N,N-diethyl-o-(beta-hydroxyethoxy)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which Benzamide, N,N-diethyl-o-(beta-hydroxyethoxy)- exerts its effects involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzamide, N,N-diethyl-o-(beta-hydroxyethoxy)- include other benzamide derivatives such as:
- N,N-diethylbenzamide
- N,N-dimethylbenzamide
- N,N-diethyl-o-(beta-methoxyethoxy)benzamide
Uniqueness
What sets Benzamide, N,N-diethyl-o-(beta-hydroxyethoxy)- apart from these similar compounds is its unique beta-hydroxyethoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in certain applications where other benzamide derivatives may not be as effective.
Properties
IUPAC Name |
N,N-diethyl-2-(2-hydroxyethoxy)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-3-14(4-2)13(16)11-7-5-6-8-12(11)17-10-9-15/h5-8,15H,3-4,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOVDSFIOUZBQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30213484 | |
Record name | Benzamide, N,N-diethyl-o-(beta-hydroxyethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30213484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63886-92-0 | |
Record name | Benzamide, N,N-diethyl-o-(beta-hydroxyethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063886920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, N,N-diethyl-o-(beta-hydroxyethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30213484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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